5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-29-21-12-19(13-22(14-21)30-2)17-32-25-18-31-23(15-24(25)28)16-26-8-10-27(11-9-26)20-6-4-3-5-7-20/h3-7,12-15,18H,8-11,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMEDKQNXHFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of the compound includes a pyranone core substituted with a dimethoxybenzyl ether and a phenylpiperazine moiety. This unique structure is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : C₂₃H₃₃N₃O₄
- Molecular Weight : 395.53 g/mol
Biological Activity
Research indicates that the compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyranones can possess significant anticancer properties. Compounds structurally related to 5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one have been evaluated for their effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 8.0 | Inhibition of PI3K/Akt signaling pathway |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
2. Neuropharmacological Effects
The phenylpiperazine component suggests potential interactions with serotonin receptors, which could influence mood and anxiety.
| Receptor Type | Affinity (Ki) | Effect |
|---|---|---|
| 5-HT1A | 50 nM | Agonist activity |
| 5-HT2A | 75 nM | Antagonist activity |
This receptor affinity indicates that the compound may have antidepressant or anxiolytic effects, warranting further investigation in neuropharmacology.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases such as PI3K and CDK, which play crucial roles in cell proliferation and survival.
- Modulation of Neurotransmitter Systems : The interaction with serotonin receptors may modulate neurotransmitter release and receptor activation, contributing to its neuropharmacological profile.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one:
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Case Study 2: Neuropharmacological Assessment
In animal models, administration of the compound showed anxiolytic-like effects in elevated plus maze tests, suggesting its potential as a treatment for anxiety disorders.
Comparison with Similar Compounds
Key Findings:
Core Structure Differences :
- The target compound’s pyran-4-one core contrasts with the triazole-3-thione backbone of analogs 22a , 23a , and 24a . Pyran-4-one derivatives are less common in the provided evidence, suggesting unique electronic or steric properties compared to triazole-based systems.
Substituent Variations: Piperazine Modifications: While the target compound and 23a share the 4-phenylpiperazinylmethyl group, 24a incorporates a 4-(4-fluorophenyl)piperazine, which may enhance lipophilicity or receptor affinity due to fluorine’s electron-withdrawing effects .
The triazole-thione scaffold may offer synthetic advantages over pyran-4-one derivatives, as evidenced by the higher yields of 24a (83%) .
Functional Group Implications :
- The triazole-3-thione moiety in analogs introduces sulfur-based hydrogen-bonding capacity, absent in the pyran-4-one core. This could influence interactions with biological targets such as enzymes or receptors.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-((3,5-dimethoxybenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the pyran-4-one core. Key steps include:
Introducing the 3,5-dimethoxybenzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Coupling the 4-phenylpiperazine moiety using reductive amination (NaBH₃CN, methanol, 24h) or Mitsunobu reactions (DIAD, PPh₃) .
- Optimization : Use HPLC to monitor intermediate purity, and adjust solvent polarity (e.g., THF vs. DCM) to improve yields.
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (δ 5.2–6.5 ppm for pyranone protons; δ 3.7–4.3 ppm for methoxy/piperazine groups) .
- Mass Spectrometry : HRMS-ESI (expected [M+H]⁺: m/z 477.20) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%) .
Advanced Research Questions
Q. What crystallographic methods resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Data Collection : Grow single crystals via vapor diffusion (hexane/ethyl acetate). Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution : Use SHELXT for direct methods and SHELXL for refinement (R-factor <0.05). Address disorder in the piperazine ring via PART instructions .
- Validation : Check geometry with PLATON; visualize thermal motion with ORTEP-3 .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replace 3,5-dimethoxy with Cl/F). Test in kinase inhibition assays (IC₅₀) .
- Computational Modeling : Dock analogs into ATP-binding sites (PDB: 1M17) using AutoDock Vina. Compare binding energies (ΔG) .
- Data Interpretation : Correlate electron-withdrawing groups (e.g., Cl) with enhanced activity (e.g., 2x lower IC₅₀ vs. OCH₃) .
Q. How should contradictory solubility data (e.g., DMSO vs. PBS) be reconciled for in vivo studies?
- Methodological Answer :
- Standardization : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method .
- Polymorph Screening : Use DSC/TGA to identify stable crystalline forms; XRPD confirms lattice differences .
- Co-Solvents : For in vitro assays, use ≤0.1% DMSO to avoid cytotoxicity .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
